molecular formula C5H11NOS B105396 O-ethyl N,N-dimethylcarbamothioate CAS No. 17996-38-2

O-ethyl N,N-dimethylcarbamothioate

Cat. No.: B105396
CAS No.: 17996-38-2
M. Wt: 133.21 g/mol
InChI Key: IOGFKDCIPLVNMA-UHFFFAOYSA-N
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Description

O-Ethyl N,N-dimethylcarbamothioate is a carbamothioate derivative characterized by the structural formula (CH₃)₂NCOS-OCH₂CH₃. This compound belongs to the class of thiocarbamate esters, where a thiocarbamate group (-N-COS-) is esterified with an ethyl group at the oxygen atom.

Carbamothioates are sulfur-containing analogs of carbamates, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution significantly alters their chemical reactivity, solubility, and biological activity compared to traditional carbamates. The N,N-dimethyl substituents on the carbamate nitrogen introduce steric and electronic effects that influence the compound’s stability and interactions with other molecules. This compound is hypothesized to serve as a chemical intermediate in organic synthesis, leveraging its thiocarbamate moiety for nucleophilic reactions or as a ligand in coordination chemistry .

Properties

CAS No.

17996-38-2

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

O-ethyl N,N-dimethylcarbamothioate

InChI

InChI=1S/C5H11NOS/c1-4-7-5(8)6(2)3/h4H2,1-3H3

InChI Key

IOGFKDCIPLVNMA-UHFFFAOYSA-N

SMILES

CCOC(=S)N(C)C

Canonical SMILES

CCOC(=S)N(C)C

Synonyms

N,N-Dimethylthiocarbamic acid O-ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares O-ethyl N,N-dimethylcarbamothioate with three structurally related carbamothioates, highlighting differences in molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight logP (Predicted) Topological Polar Surface Area (Ų) Key Applications Reference
This compound C₅H₁₁NOS 133.21 ~1.5 ~55.1 Hypothesized intermediate
O-(4-Methoxyphenyl) N,N-dimethylcarbamothioate C₁₀H₁₃NO₂S 211.28 3.1 55.12 Research applications
O-(2-Methylpropyl) N-ethylcarbamothioate C₇H₁₅NOS 161.27 ~2.8 ~55.1 Unknown
S-[2-(Diethylamino)ethyl] N,N-diphenylcarbamothioate C₁₉H₂₄N₂OS 328.47 Higher (est. >4) Lower (est. ~40) Pharmacological research
Key Observations:

Substituent Effects on Hydrophobicity :

  • The O-ethyl group in this compound confers moderate hydrophobicity (predicted logP ~1.5), making it less lipophilic than the O-(4-methoxyphenyl) analog (logP 3.1) . The aryl group in the latter enhances π-π interactions and membrane permeability, which is critical in drug design.
  • The O-(2-methylpropyl) substituent in the N-ethylcarbamothioate increases molecular weight and logP (~2.8), suggesting greater lipophilicity .

The S-[2-(diethylamino)ethyl] group introduces a tertiary amine, enabling pH-dependent solubility and bioactivity, which is exploited in pharmacological studies .

Polar Surface Area (PSA): All O-substituted carbamothioates exhibit similar PSAs (~55 Ų), dominated by the thiocarbamate group. In contrast, the S-substituted analog has a lower PSA (~40 Ų) due to the non-polar diethylaminoethyl chain .

Functional Group Comparisons

  • Thiocarbamate vs. Phosphonothioate: While phosphonothioates (e.g., O-ethyl methylphosphonothiolate, CAS 18005-40-8) share a sulfur atom in their structure, their phosphonate backbone (P=O/S) confers distinct reactivity, such as susceptibility to hydrolysis and use as organophosphate precursors . Carbamothioates, with their carbamate core (N-COS), are more stable under acidic conditions and less toxic .
  • N,N-Dimethyl vs.

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